molecular formula C9H14ClNO2 B016167 2-(2-methoxyphenoxy)ethanamine Hydrochloride CAS No. 64464-07-9

2-(2-methoxyphenoxy)ethanamine Hydrochloride

Cat. No. B016167
CAS RN: 64464-07-9
M. Wt: 203.66 g/mol
InChI Key: KNWPXZOMSZABHD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves intricate pathways, highlighting the complexity and the precision required in chemical synthesis. For instance, studies have detailed the preparation of enriched N-methyl-2-(4-nitrophenoxy)-ethanamine hydrochlorides and analogs through base-catalyzed rearrangement, indicating the nuanced steps involved in synthesizing complex molecules (Yilmaz & Shine, 1988). Similarly, a novel synthetic route for 2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethanamine was developed, showcasing the innovative approaches to obtain key intermediates for pharmaceutical applications (Luo, Chen, Zhang, & Huang, 2008).

Molecular Structure Analysis

The molecular structure of chemical compounds significantly influences their chemical reactions and properties. For example, a study on the structure of (E)-2-[(2-chlorobenzylimino)methyl]methoxyphenol, synthesized from reactions involving 2-hydroxy-3-methoxy-1-benzaldehyde, underlines the importance of structural analysis in understanding the behavior of similar compounds (Unver, Yıldız, Ozay, & Durlu, 2009).

Chemical Reactions and Properties

Chemical reactions and properties of compounds like 2-(2-methoxyphenoxy)ethanamine Hydrochloride are central to their applications and effects. Studies often investigate these aspects to understand better how these compounds interact in various environments. For instance, the metabolism of methoxychlor by hepatic P450 monooxygenases demonstrates the dual pathways and the formation of novel metabolites through chemical reactions (Dehal & Kupfer, 1994).

Scientific Research Applications

Environmental Estrogens and Toxicity

"Methoxychlor as a model for environmental estrogens" by Cummings (1997) discusses chemicals with estrogenic activity in the environment, which may be hazardous to development and reproduction. Methoxychlor, a pesticide with proestrogenic activity, when metabolized produces active estrogenic forms, affecting fertility and development in both genders. This study highlights the environmental and reproductive toxicity concerns related to estrogenic chemicals, including those similar in structure to 2-(2-methoxyphenoxy)ethanamine Hydrochloride (Cummings, 1997).

Atmospheric Reactivity

"Atmospheric Reactivity of Methoxyphenols: A Review" by Liu et al. (2022) reviews the atmospheric reactivity of methoxyphenols, compounds structurally related to 2-(2-methoxyphenoxy)ethanamine Hydrochloride. These compounds are significant for understanding biomass burning and its effects on air quality. The study emphasizes kinetics, mechanisms, and secondary organic aerosol (SOA) formation, pointing out the need for further research under complex pollution conditions (Liu et al., 2022).

Anticancer Properties

"Anticancer Properties of Eugenol: A Review" by Zari et al. (2021) explores natural bioactive components from plants, including eugenol, which shares a methoxyphenyl group with 2-(2-methoxyphenoxy)ethanamine Hydrochloride. Eugenol shows promising antioxidant, anti-inflammatory, and anticancer activities. This review focuses on the mechanisms of eugenol's anticancer effects, which may provide insights into the therapeutic potential of structurally similar compounds (Zari et al., 2021).

Biomedical Applications

"Phosphorus-containing polymers: a great opportunity for the biomedical field" by Monge et al. (2011) discusses the interest in phosphorus-containing materials for biomedical applications due to their biocompatibility and resistance to protein adsorption. While not directly about 2-(2-methoxyphenoxy)ethanamine Hydrochloride, this review provides context on how the chemical's structural features might be leveraged in biomedical material science (Monge et al., 2011).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm. The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust, contact with skin and eyes, and ingestion .

properties

IUPAC Name

2-(2-methoxyphenoxy)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2.ClH/c1-11-8-4-2-3-5-9(8)12-7-6-10;/h2-5H,6-7,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNWPXZOMSZABHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90376403
Record name 2-(2-Methoxyphenoxy)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90376403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-methoxyphenoxy)ethanamine Hydrochloride

CAS RN

64464-07-9
Record name Ethanamine, 2-(2-methoxyphenoxy)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64464-07-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Methoxyphenoxy)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90376403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-methoxy-phenoxy)ethylammonium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.148.941
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Ethanamine, 2-(2-methoxyphenoxy)-, hydrochloride (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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